IL-1|A-IN-1

Description

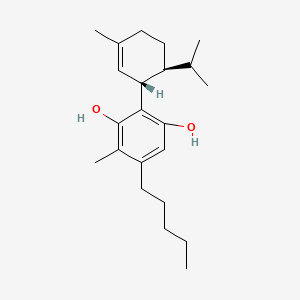

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H34O2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

4-methyl-2-[(1S,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C22H34O2/c1-6-7-8-9-17-13-20(23)21(22(24)16(17)5)19-12-15(4)10-11-18(19)14(2)3/h12-14,18-19,23-24H,6-11H2,1-5H3/t18-,19+/m0/s1 |

InChI Key |

ZRYARFAQAKYULR-RBUKOAKNSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C)O)[C@@H]2C=C(CC[C@H]2C(C)C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C)O)C2C=C(CCC2C(C)C)C)O |

Origin of Product |

United States |

Molecular Mechanisms of Il 1|a in 1 Action Within the Il 1 Signaling Network

Elucidation of Direct Molecular Targets of IL-1|A-IN-1

The primary mechanism of action for this compound involves its direct interaction with key components of the IL-1 signaling pathway. This pathway is initiated by the binding of IL-1 ligands, primarily IL-1α and IL-1β, to their receptors, leading to a cascade of inflammatory responses. wikipedia.orgwikipedia.orgfrontiersin.org

Investigation of this compound Interaction with IL-1 Ligands (IL-1α, IL-1β)

The IL-1 family consists of eleven members, including the agonist molecules IL-1α and IL-1β. frontiersin.orgsinobiological.com These two cytokines, while encoded by distinct genes, bind to the same receptor, IL-1R1, and trigger similar biological activities. sinobiological.comoup.com

While specific binding affinity data for this compound with IL-1α and IL-1β is not available in the provided search results, the context of the IL-1 signaling network highlights the importance of such interactions. The affinity of the natural ligands for their receptors is well-characterized. For instance, IL-1α and IL-1β bind to the IL-1 receptor type 1 (IL-1R1) with comparable high affinities, in the range of 0.1 to 1 nM Kd. mdpi.com The natural antagonist, IL-1Ra, also binds to IL-1R1 with high affinity. sinobiological.com Understanding how this compound's binding affinity compares to these natural ligands would be critical in determining its potential as a competitive inhibitor.

The binding of IL-1α or IL-1β to IL-1R1 induces a significant conformational change in the receptor. nih.govahajournals.org This alteration allows for the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a heterotrimeric signaling complex that initiates downstream signaling. mdpi.comnih.govahajournals.org Conversely, the binding of the natural antagonist, IL-1Ra, to IL-1R1 does not induce this conformational change, thus blocking signal transduction. ahajournals.org The ability of this compound to induce or prevent such conformational changes upon binding to either the ligands or the receptor would be a key determinant of its function as an agonist or antagonist.

Analysis of this compound Engagement with IL-1 Receptors (IL-1RI, IL-1RAcP, IL-1RII)

The IL-1 receptor family includes several key proteins that regulate signaling. IL-1R1 is the primary signaling receptor, while IL-1RII acts as a decoy receptor, and IL-1RAcP is an essential co-receptor. rndsystems.comfrontiersin.orgjacc.org

Competitive binding assays are crucial for understanding the mechanism of action of molecules like this compound. frontiersin.org The natural antagonist, IL-1Ra, functions as a competitive inhibitor by binding to IL-1R1 and preventing the binding of IL-1α and IL-1β. wikipedia.org Similarly, the decoy receptor IL-1RII preferentially binds IL-1β, sequestering it and preventing it from binding to IL-1R1. ahajournals.org A competitive binding profile of this compound against these endogenous ligands would reveal its specificity and potency in blocking the IL-1 signaling pathway at the receptor level. For example, studies have shown that the anti-IL-1R monoclonal antibody 35F5 can inhibit the binding of IL-1 to the type I IL-1R with an affinity comparable to that of IL-1ra. psu.edu

Beyond competitive binding at the orthosteric site, allosteric modulation presents another mechanism for influencing receptor activity. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, inducing conformational changes that can either enhance or inhibit receptor function. researchgate.net The identification of potential allosteric binding sites on the IL-1R1 ectodomain suggests that small molecules could be developed to trap the receptor in an inactive conformation, preventing its interaction with the IL-1RAcP and subsequent signaling. plos.org An allosteric modulator, with the amino acid sequence rytvela, has been shown to mitigate inflammation by modulating the IL-1 receptor. researchgate.net Determining if this compound acts as an allosteric modulator would provide significant insight into its mechanism of action.

Table of Binding Affinities of Endogenous IL-1 Ligands to Receptors

| Ligand | Receptor | Binding Affinity (Kd) |

| IL-1α | IL-1RI | ~50 pM rndsystems.com |

| IL-1β | IL-1RI | ~1 nM rndsystems.com |

| IL-1α | IL-1RII | ~1.5 µM rndsystems.com |

| IL-1β | IL-1RII | ~2 nM rndsystems.com |

| IL-1Ra | IL-1RI | High affinity sinobiological.com |

Probing Inhibitor Interactions with Intracellular Signaling Adaptors and Kinases (e.g., MyD88, IRAK, TRAF6)

Small molecule inhibitors that target the IL-1 pathway can be designed to interfere with the function of key intracellular signaling proteins. A critical target is the MyD88 adaptor protein, as it is essential for the downstream activation of the inflammatory cascade. targetmol.commedchemexpress.com

MyD88 is composed of a C-terminal Toll/IL-1 receptor (TIR) domain and an N-terminal death domain (DD). aai.orgsdbonline.org The TIR domain of MyD88 interacts with the TIR domain of the IL-1 receptor complex, while its death domain is responsible for recruiting and activating downstream kinases, primarily the IL-1 receptor-associated kinases (IRAKs). aai.orgsdbonline.org

Inhibitors targeting MyD88, such as ST2825 and T6167923, are designed to block the homodimerization of MyD88's TIR domain. targetmol.commedchemexpress.com This dimerization is a crucial step for the recruitment and activation of IRAK4 and subsequently IRAK1. wikipedia.org By preventing MyD88 from forming this functional dimer, these inhibitors effectively halt the signal transmission at an early stage. For instance, ST2825 has been shown to interfere with the recruitment of IRAK1 and IRAK4 by MyD88. medchemexpress.com

The interaction with IRAK proteins is a pivotal event in IL-1 signaling. MyD88 recruits IRAK4 to the receptor complex, which then phosphorylates and activates IRAK1. wikipedia.orgmdpi.comguidetopharmacology.org Activated IRAK1, in turn, interacts with TNF receptor-associated factor 6 (TRAF6). nih.govfrontiersin.org TRAF6 is an E3 ubiquitin ligase that, upon activation, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains, which act as a scaffold for downstream kinases. oup.comelifesciences.org Inhibitors that prevent the initial MyD88-IRAK interaction consequently block TRAF6 activation and its downstream signaling to NF-κB and MAP kinases. nih.govoup.com

| Signaling Protein | Role in IL-1 Signaling | Mechanism of Inhibition by MyD88 Inhibitors |

| MyD88 | Adaptor protein that links the IL-1 receptor to downstream kinases. targetmol.commedchemexpress.com | Inhibition of TIR domain homodimerization, preventing the formation of a functional signaling platform. targetmol.commedchemexpress.com |

| IRAK4 | Recruited by MyD88; phosphorylates and activates IRAK1. wikipedia.orgmdpi.comguidetopharmacology.org | Prevention of recruitment to the MyD88-receptor complex. medchemexpress.com |

| IRAK1 | Activated by IRAK4; recruits and activates TRAF6. mdpi.comguidetopharmacology.orgoncotarget.com | Lack of activation due to the inhibition of the upstream MyD88-IRAK4 interaction. medchemexpress.com |

| TRAF6 | E3 ubiquitin ligase that, when activated, initiates downstream kinase cascades. nih.govfrontiersin.org | Prevention of its recruitment and activation by IRAK1. nih.gov |

Impact of MyD88 Inhibitors on Protein-Protein Interactions within the IL-1 Signalosome

The IL-1 signalosome is a large, multi-protein complex that assembles at the cell membrane following IL-1 receptor activation. Its proper formation is essential for signal propagation. portlandpress.comresearchgate.net Inhibitors targeting MyD88 have a profound impact on the assembly and function of this complex.

Disruption or Stabilization of Receptor-Adaptor Complexes

MyD88 inhibitors primarily act by disrupting the formation of the initial receptor-adaptor complex. The binding of MyD88 to the IL-1R/IL-1RAcP complex is a critical initiating event. nih.gov Small molecules that mimic the BB-loop of the TIR domain can competitively inhibit the MyD88-receptor interaction. nih.gov Others, like T6167923, directly bind to the TIR domain of MyD88, preventing the homodimerization necessary for stable association with the receptor complex and subsequent signaling. targetmol.com This leads to a failure in the recruitment of downstream components, effectively disassembling the signalosome before it can fully form.

Influence on Downstream Kinase Cascades Assembly

The assembly of the downstream kinase cascades is entirely dependent on the initial formation of the MyD88-IRAK complex. wikipedia.org Once IRAK1 is activated, it dissociates from the receptor complex along with TRAF6 to interact with other proteins in the cytoplasm, such as TAK1 and the IKK complex, leading to the activation of NF-κB and MAP kinases. nih.govelifesciences.orgwikipathways.org

By preventing the recruitment and activation of IRAK1 and IRAK4, MyD88 inhibitors effectively block the assembly of these downstream kinase complexes. medchemexpress.com This has been demonstrated in studies where treatment with a MyD88 inhibitor leads to a significant reduction in the phosphorylation of downstream targets like IκBα (the inhibitor of NF-κB) and the MAP kinases p38 and JNK. researchgate.netnih.gov For example, a recently identified interleukin-1 receptor inhibitor, IRI-1, was shown to inhibit the IL-1β-mediated phosphorylation of IRAK-4 and the downstream kinases JNK and ERK. researchgate.netnih.gov

| Inhibitor Class | Mechanism of Action | Effect on Signalosome Assembly | Impact on Downstream Kinases |

| MyD88 Dimerization Inhibitors (e.g., ST2825, T6167923) | Interfere with the homodimerization of the MyD88 TIR domain. targetmol.commedchemexpress.com | Disrupts the recruitment of IRAK4 and IRAK1 to the receptor complex. medchemexpress.com | Prevents the activation of IRAK1/4, TRAF6, and subsequent phosphorylation of IκBα, JNK, and p38. researchgate.netnih.gov |

| TIR-TIR Interaction Mimetics | Competitively block the interaction between the MyD88 TIR domain and the receptor's TIR domain. nih.gov | Prevents the initial association of MyD88 with the activated IL-1 receptor. nih.gov | Abolishes the entire downstream signaling cascade by blocking the first step of signalosome formation. |

Influence of Il 1|a in 1 on Intracellular Signal Transduction and Gene Regulation

Modulation of Canonical IL-1-Associated Pathways by IL-1|A-IN-1

Regulation of NF-κB Activation and Nuclear Translocation

No information available for IL-1A-IN-1.

No information available for IL-1A-IN-1.

No information available for IL-1A-IN-1.

Alteration of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

No information available for IL-1A-IN-1.

No information available for IL-1A-IN-1.

No information available for IL-1A-IN-1.

Investigation of Non-Canonical or Parallel Signaling Pathways Affected by IL-1α-IN-1

The inhibition of Interleukin-1 alpha (IL-1α) signaling by a compound such as IL-1α-IN-1 is expected to have significant downstream effects on pathways that are parallel to or independent of the canonical NF-κB and MAPK activation cascades. These non-canonical pathways include critical cellular processes such as programmed cell death and autophagy, which are intricately linked with inflammatory signaling.

Influence on Apoptotic and Necroptotic Signaling

The mode of cell death is a crucial determinant of the subsequent immune response. While apoptosis is generally considered non-inflammatory, necroptosis, a form of programmed necrosis, is highly pro-inflammatory, partly due to the release of damage-associated molecular patterns (DAMPs), including IL-1α.

During apoptosis, IL-1α is typically retained within the chromatin of the dying cell and cleared by phagocytes, thus preventing the initiation of an inflammatory response. nih.govpnas.org In contrast, during necrotic cell death, IL-1α is released and acts as a potent "alarmin" or danger signal to surrounding cells. pnas.org Specifically, necroptosis, a regulated form of necrosis dependent on Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, has been identified as a key mechanism for IL-1α release. nih.govnih.gov Treatment of macrophages with stimuli that induce necroptosis results in the processing and release of IL-1α, an effect that can be blocked by the RIPK1 inhibitor, Necrostatin-1. nih.govnih.gov

Therefore, an inhibitor of IL-1α, such as IL-1α-IN-1, would not prevent the release of IL-1α from necroptotic cells but would block its subsequent pro-inflammatory signaling. By inhibiting the IL-1α pathway, the compound would prevent the recruitment of immune cells and the amplification of inflammation that is a hallmark of sterile inflammation driven by tissue necrosis. pnas.orgplos.org Studies using neutralizing antibodies against IL-1α have confirmed that blocking its activity significantly inhibits the inflammatory response to necrotic cell lysates. pnas.org Furthermore, IL-1α itself can induce apoptosis in certain cell types, such as osteoblasts, by activating JNK and p38 MAPK pathways, leading to increased expression of pro-apoptotic proteins like Bax and Caspase-3. spandidos-publications.com Inhibition of IL-1α would be expected to attenuate these effects.

| Pathway Component | Role in Cell Death | Consequence of IL-1α Pathway Inhibition |

| Apoptosis | IL-1α is retained within the nucleus, preventing inflammation. pnas.org | Limited direct effect on the apoptotic process itself, but may prevent IL-1α-induced apoptosis in specific cell types. spandidos-publications.com |

| Necroptosis | A regulated form of necrosis that triggers the release of active IL-1α. nih.gov | Blocks the pro-inflammatory effects of the released IL-1α, mitigating sterile inflammation. pnas.orgplos.org |

| RIPK1 | A key kinase in the necroptosis pathway that is crucial for IL-1α release. nih.gov | Inhibition of IL-1α signaling acts downstream of RIPK1-mediated release. |

| Bax/Bcl-2 | Pro- and anti-apoptotic proteins, respectively, whose expression can be modulated by IL-1α. mdpi.com | May shift the balance towards cell survival by preventing IL-1α-induced pro-apoptotic gene expression. spandidos-publications.com |

Effects on Autophagy Pathways

Autophagy is a cellular catabolic process that degrades and recycles cellular components and plays a crucial role in maintaining cellular homeostasis, regulating inflammation, and clearing pathogens. The relationship between IL-1 signaling and autophagy is complex and appears to be context- and cell-type-dependent.

Several studies indicate that autophagy can act as a negative regulator of IL-1 family cytokine production. In some models, the induction of autophagy limits the secretion of IL-1α and IL-1β. nih.gov For instance, inhibiting autophagy can lead to increased release of IL-1α in response to certain stimuli. nih.gov This suggests that autophagy may help to degrade inflammasome components or the cytokines themselves, thereby dampening inflammation. ashpublications.org

Conversely, there is strong evidence that inhibiting the IL-1 signaling pathway can induce autophagy. In human melanoma cells, which can constitutively express IL-1, the downregulation of IL-1α, IL-1β, or the central signaling adaptor MyD88 using siRNA leads to an increase in autophagy markers, including the conversion of LC3-I to LC3-II and the formation of acidic vesicular organelles (AVOs). researchgate.net This indicates that blocking the tonic IL-1 signal in these cells removes an inhibitory constraint on the autophagy pathway. researchgate.net Therefore, a pharmacological inhibitor like IL-1α-IN-1 would be predicted to enhance autophagic flux in cells where IL-1α signaling is active and repressive to autophagy. This pro-autophagic effect could be a key mechanism by which IL-1α inhibition exerts anti-inflammatory or anti-tumor effects.

| Experimental Condition | Effect on Autophagy | Key Findings |

| Inhibition of Autophagy (e.g., with 3-MA) | Leads to increased IL-1α release. nih.gov | Autophagy acts as a brake on IL-1α secretion in some contexts. |

| Induction of Autophagy (e.g., with Rapamycin) | Can inhibit IL-1β release (a related cytokine). nih.gov | Suggests autophagy induction can be anti-inflammatory by limiting IL-1 cytokine availability. |

| Inhibition of IL-1α Signaling (e.g., via siRNA) | Induces autophagy in human melanoma cells. researchgate.net | IL-1α signaling can be inhibitory to autophagy; its blockade promotes autophagic flux. |

Consequences of IL-1α-IN-1 Action on Global Gene Expression

The primary function of IL-1α is to act as a potent pro-inflammatory cytokine that drives significant changes in the transcriptional landscape of target cells. By binding to its receptor, IL-1R1, it initiates signaling cascades that culminate in the activation of transcription factors, most notably NF-κB, leading to the expression of a wide array of inflammation-related genes. mdpi.com An inhibitor of IL-1α would therefore be expected to cause a widespread reversal or suppression of this transcriptional program.

Transcriptomic Profiling of Cellular Responses to IL-1α-IN-1

Transcriptomic profiling using techniques like RNA-sequencing provides a global view of the changes in gene expression following the inhibition of IL-1α. Studies involving the knockout or inhibition of the IL-1α gene or its signaling pathway have revealed profound effects on the cellular transcriptome.

In a study on breast cancer cells, the knockout of IL1A led to the modified expression of multiple genes, including the downregulation of cytokines and chemokines crucial for recruiting pro-inflammatory cells to the tumor microenvironment. researchgate.net Similarly, in a model of lipopolysaccharide (LPS)-induced inflammation in lung epithelial cells, the histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) was found to abrogate the expression of numerous pro-inflammatory genes, including IL1A and IL1B. nih.gov This highlights that inhibiting the induction of IL1A is part of a broader anti-inflammatory gene expression signature.

Conversely, studies profiling the response to IL-1α stimulation show the upregulation of hundreds of genes related to the inflammatory cascade. frontiersin.org Therefore, an inhibitor like IL-1α-IN-1 would be predicted to suppress this signature. A transcriptomic analysis of cells treated with an IL-1α inhibitor in an inflammatory context would likely reveal the downregulation of genes involved in immune cell trafficking, acute phase response, and matrix metalloproteinase activity.

| Gene Category | Effect of IL-1α Pathway Inhibition | Example Genes |

| Pro-inflammatory Cytokines | Downregulation | IL1A, IL1B, IL6 nih.gov |

| Chemokines | Downregulation | IL8 (CXCL8), MCP-1 (CCL2) plos.orgpnas.org |

| Transcription Factors | Reduced activity/expression | NFKB pathway targets, CEBPB targets pnas.org |

| Cell Adhesion Molecules | Downregulation | Genes regulated by the Rap1 signaling pathway spandidos-publications.com |

Regulation of Cytokine and Chemokine Gene Transcription

A primary consequence of IL-1α signaling is the establishment of a positive feedback loop that amplifies the inflammatory response through the induced transcription of other cytokines and chemokines. Inhibition of IL-1α signaling is highly effective at breaking this cycle.

IL-1α is a critical upstream regulator of the senescence-associated secretory phenotype (SASP), which is characterized by the production of large amounts of IL-6 and IL-8. The sustained secretion of these cytokines by senescent cells depends on autocrine/paracrine signaling by cell surface-bound IL-1α. Blockade of IL-1α with neutralizing antibodies or genetic depletion suppresses the transcription of IL6 and IL8 by reducing the DNA binding activity of the key transcription factors NF-κB and C/EBPβ. pnas.org

In other contexts, such as the response of retinal pigment epithelial cells to necrosis, IL-1α released from dying cells induces the secretion of IL-6, IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1). This effect is dependent on NF-κB signaling and can be completely blocked by an IL-1 Receptor Antagonist (IL-1Ra), demonstrating that the entire downstream cytokine cascade is contingent on the initial IL-1 signal. plos.org Therefore, IL-1α-IN-1 would be a potent inhibitor of this hierarchical cytokine network, reducing the transcription and secretion of a broad range of secondary inflammatory mediators.

| Target Gene | Effect of IL-1α Inhibition | Cellular Context | Key Transcription Factors |

| IL6 | Downregulation | Cellular Senescence pnas.org, Necrosis Response plos.org | NF-κB, C/EBPβ |

| IL8 (CXCL8) | Downregulation | Cellular Senescence pnas.org, Necrosis Response plos.org | NF-κB, C/EBPβ |

| MCP-1 (CCL2) | Downregulation | Necrosis Response plos.org | NF-κB |

| IL1A | Downregulation | Autocrine/Paracrine loop nih.gov | NF-κB |

Table of Mentioned Compounds and Proteins

| Name | Class/Function |

| 3-Methyladenine (3-MA) | Autophagy Inhibitor |

| Bafilomycin A1 | Autophagy Inhibitor (V-ATPase inhibitor) |

| Bax | Pro-apoptotic Protein |

| Bcl-2 | Anti-apoptotic Protein |

| C/EBPβ | Transcription Factor |

| Caspase-3 | Effector Caspase (Apoptosis) |

| IL-1 Receptor Antagonist (IL-1Ra) | Competitive inhibitor of the IL-1 receptor |

| IL-1α (Interleukin-1 alpha) | Pro-inflammatory Cytokine |

| IL-1β (Interleukin-1 beta) | Pro-inflammatory Cytokine |

| IL-6 (Interleukin-6) | Cytokine |

| IL-8 (CXCL8) | Chemokine |

| JNK (c-Jun N-terminal kinase) | Protein Kinase (MAPK family) |

| LC3 (MAP1LC3) | Autophagy Marker |

| MCP-1 (CCL2) | Chemokine |

| MyD88 | Adaptor Protein in IL-1R/TLR signaling |

| Necrostatin-1 | RIPK1 Inhibitor, Necroptosis Inhibitor |

| NF-κB | Transcription Factor |

| p38 MAPK | Protein Kinase (MAPK family) |

| Rapamycin | mTOR Inhibitor, Autophagy Inducer |

| RIPK1 (Receptor-Interacting Protein Kinase 1) | Kinase involved in NF-κB signaling and Necroptosis |

| RIPK3 (Receptor-Interacting Protein Kinase 3) | Kinase involved in Necroptosis |

| Suberoylanilide Hydroxamic Acid (SAHA) | Histone Deacetylase (HDAC) Inhibitor |

Biological and Cellular Effects of Il 1|a in 1 in in Vitro and Ex Vivo Research Models

Impact on Immune Cell Function and Phenotype

Interleukin-1 alpha (IL-1α) is a pleiotropic cytokine that plays a significant role in inflammation and immunity. frontiersin.orgfrontiersin.org It is produced by various cells, including activated macrophages, neutrophils, epithelial cells, and endothelial cells. wikipedia.org IL-1α influences the proliferation, differentiation, and function of both innate and adaptive immune cells. frontiersin.org

IL-1α is a potent inducer of inflammatory mediators. frontiersin.org Exposure of cells to IL-1α leads to the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). clinexprheumatol.orgnih.gov Studies in vascular smooth muscle cells have shown that IL-1 induces a delayed and prolonged release of both NO and PGE2. nih.gov The production of PGE2 is at least partially mediated by NO. nih.gov In articular chondrocytes, IL-1α stimulates the synthesis of NO, which in turn can inhibit chondrocyte proliferation via PGE2. kobe-u.ac.jp Furthermore, IL-1α can induce the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. nih.gov

The synergistic relationship between IL-1α and Tumor Necrosis Factor (TNF) is noteworthy, as together they enhance the production of PGE2 and nitric oxide. wikipedia.org

| Cell Type | Mediator | Effect of IL-1α | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells | Nitric Oxide (NO) | Induces delayed and prolonged release | nih.gov |

| Vascular Smooth Muscle Cells | Prostaglandin E2 (PGE2) | Induces delayed and prolonged release, partially mediated by NO | nih.gov |

| Articular Chondrocytes | Nitric Oxide (NO) | Stimulates synthesis | kobe-u.ac.jp |

| Various | Prostaglandin E2 (PGE2) | Synergistic production with TNF | wikipedia.org |

| Various | Nitric Oxide (NO) | Synergistic production with TNF | wikipedia.org |

IL-1α plays a crucial role in the activation and proliferation of various immune cells. wikipedia.orgsinobiological.com It was initially identified as a key co-stimulatory factor for T cell proliferation, inducing the secretion of IL-2 and the expression of high-affinity IL-2 receptors on activated T cells. frontiersin.org IL-1 signaling contributes to the recruitment and activation of antigen-presenting cells, which in turn can induce the activation, expansion, and development of immunological memory in CD4+ and CD8+ T cells. nih.gov

Furthermore, IL-1 signaling can drive myelopoiesis in the bone marrow and the differentiation of monocytes into myeloid-derived suppressor cells (MDSCs). nih.gov In some contexts, IL-1α can also promote anti-tumor immunity by activating cytotoxic T cells and natural killer (NK) cells. nih.gov However, tumor-released IL-1α has been found to inhibit T and NK cell activation and the killing capacity of CD8+ T cells, while promoting the accumulation of MDSCs. tandfonline.com

IL-1α is instrumental in regulating the migration and adhesion of immune cells. sinobiological.com It promotes the expression of chemokines and adhesion molecules, which leads to the recruitment of immune cells to sites of inflammation. nih.gov For instance, IL-1α induces endothelial cells to express CXCL1, VCAM-1, and ICAM-1, thereby facilitating the trans-endothelial migration of inflammatory cells. mdpi.com

Studies have shown that IL-1α on the surface of monocytes stimulates their adhesion to the endothelium. ahajournals.org This cytokine also enhances the expression of VCAM-1 on endothelial cells, further promoting the adhesion of circulating leukocytes. ahajournals.org In the context of viral infections, epithelial cell-derived IL-1α can activate the expression of ICAM-1 on human vascular endothelial cells, a critical step for the migration of leukocytes to the infected tissue. asm.org

Influence on Non-Immune Cell Biology

The effects of IL-1α extend beyond the immune system, influencing the biology of various non-immune cells.

IL-1α significantly impacts the activity of fibroblasts, keratinocytes, and endothelial cells. It stimulates fibroblast proliferation and induces the synthesis of proteases. wikipedia.org In the skin, IL-1α released from keratinocytes can stimulate fibroblasts to produce growth factors like keratinocyte growth factor (KGF), creating a paracrine loop that supports keratinocyte proliferation. frontiersin.orgbiologists.com

IL-1α also plays a role in endothelial cell activation. It induces the expression of adhesion molecules on endothelial cells, which is a prerequisite for the adhesion and migration of leukocytes. nih.govfrontiersin.org Furthermore, IL-1α can be released from endothelial cells in response to stress signals, contributing to local inflammation. mdpi.com

| Cell Type | Effect of IL-1α | Mechanism/Mediator | Reference |

|---|---|---|---|

| Fibroblasts | Proliferation | Direct stimulation | wikipedia.org |

| Fibroblasts | Production of Keratinocyte Growth Factor (KGF) | Stimulated by keratinocyte-derived IL-1α | frontiersin.orgbiologists.com |

| Keratinocytes | Proliferation | Indirectly via fibroblast-derived KGF | frontiersin.orgbiologists.com |

| Endothelial Cells | Activation (expression of adhesion molecules) | Direct stimulation, induction of ICAM-1, VCAM-1 | mdpi.comasm.orgnih.gov |

IL-1α has a multifaceted role in cell proliferation and growth regulation. nih.gov In some contexts, it acts as a growth factor. For instance, topically administered IL-1α stimulates the proliferation of fibroblasts and keratinocytes. wikipedia.org IL-1α can also indirectly induce the proliferation of dermal fibroblasts and arterial smooth muscle cells by stimulating their production of platelet-derived growth factor (PDGF) AA. frontiersin.org

Conversely, in other situations, IL-1α can be associated with growth arrest and senescence. nih.gov In skin fibroblasts and endothelial cells, an upregulation of IL-1α production in aging cells is linked to senescence. nih.gov Furthermore, overexpression of IL-1α has been shown to reduce cell proliferation in certain experimental models. pnas.org

Effects on Fibroblast, Keratinocyte, and Endothelial Cell Activity

Extracellular Matrix Remodeling

IL-1α is a significant modulator of the extracellular matrix (ECM), influencing both the synthesis and degradation of its components. This regulation is critical in physiological processes like wound healing and pathological conditions such as fibrosis and atherosclerosis. rndsystems.comnih.gov

In vascular smooth muscle cells (VSMCs), IL-1α induces the expression of several matrix-degrading proteases, including matrix metalloproteinases (MMPs) like MMP-1, MMP-3, MMP-8, and MMP-12, as well as Cathepsin S. plos.org This enzymatic activity is crucial for the remodeling of the arterial ECM. plos.org For instance, reduced MMP-3 expression has been linked to impaired expansive arterial remodeling in atherosclerotic arteries. plos.org

Conversely, in the context of airway and lung fibroblasts, IL-1α can suppress the production of key ECM proteins. nih.govnih.gov Studies have shown that IL-1α inhibits the TGF-β-induced expression of collagen I and fibronectin. nih.gov This effect is partly mediated by the downregulation of lysyl oxidase (LOX) enzymes, which are essential for collagen crosslinking and maturation. nih.govresearchgate.net By inhibiting these processes, IL-1α can prevent excessive matrix deposition and myofibroblast differentiation, thereby playing a role in balancing tissue repair and preventing fibrosis. nih.gov This dual role—promoting degradation in some contexts and inhibiting synthesis in others—highlights the context-dependent function of IL-1α in tissue homeostasis.

Table 1: Effects of IL-1α on Extracellular Matrix Remodeling

| Cellular Context | Target Molecule | Observed Effect | Reference(s) |

|---|---|---|---|

| Vascular Smooth Muscle Cells | MMP-1, MMP-8, MMP-12, Cathepsin S | Increased mRNA expression | plos.org |

| MMP-3 | Increased expression, facilitating outward arterial expansion | plos.org | |

| Airway/Lung Fibroblasts | Collagen I, Fibronectin, Periostin | Suppressed expression | nih.govresearchgate.net |

| Lysyl Oxidase (LOX) family enzymes | Decreased expression, leading to defective collagen repair | nih.govresearchgate.net | |

| Glioma-associated oncogene homolog 1 (GLI-1) | Down-regulated expression, contributing to suppressed collagen synthesis | researchgate.net |

Modulation of Cellular Metabolism and Bioenergetics

The influence of IL-1 family cytokines extends to the fundamental processes of cellular metabolism and energy production. Inflammatory conditions, often driven by cytokines like IL-1, can reprogram cellular bioenergetics. embopress.org In various cell types, monocytes and macrophages in particular, inflammatory stimuli trigger a metabolic shift. embopress.org

Pro-inflammatory cytokines can impair mitochondrial function in human islets, leading to defects in bioenergetics. researchgate.net Specifically, treatment of macrophages with metabolic inhibitors has shown that aerobic glycolysis is linked to the expression of pro-inflammatory cytokines, including IL1B. researchgate.net While direct, extensive studies on the specific effects of IL-1α alone on cellular bioenergetics are less common than for IL-1β, the shared signaling pathway suggests similar impacts. ahajournals.org For example, the activation of the NLRP3 inflammasome, a process intertwined with IL-1 signaling, is known to be influenced by mitochondrial dysfunction and reactive oxygen species (ROS) production. frontiersin.org Furthermore, active Caspase-1, which can be involved in IL-1α processing and release, has been shown to induce the degradation of glycolysis enzymes, thereby reducing cellular energy production. ahajournals.org

In the context of disease, monocytes from patients with severe COVID-19 pneumonia, a condition characterized by high levels of inflammatory cytokines, exhibit significant bioenergetic dysfunction, including reduced oxidative phosphorylation (OXPHOS) and glycolysis. embopress.org This metabolic reprogramming is a hallmark of the inflammatory phenotype of these cells. embopress.org

Table 2: IL-1 Family Cytokines and Cellular Metabolism

| Cellular Context | Metabolic Process | Observed Effect | Reference(s) |

|---|---|---|---|

| Human Islets | Mitochondrial Bioenergetics | Impaired by pro-inflammatory cytokines | researchgate.net |

| Macrophages (GM-MØ) | Aerobic Glycolysis | Contributes to the expression of IL1B, IL6, and TNF mRNA | researchgate.net |

| Cardiomyocytes | Glycolysis | Caspase-1 activation leads to degradation of glycolysis enzymes, reducing energy production | ahajournals.org |

| Monocytes (COVID-19) | Oxidative Phosphorylation (OXPHOS) | Reduced basal and maximal respiration | embopress.org |

| Aerobic Glycolysis | Decreased basal extracellular acidification rate | embopress.org |

Effects on Cell Death Pathways (Apoptosis, Pyroptosis, Necrosis)

IL-1α plays a distinct and critical role in different forms of regulated cell death, which dictates its function as a potent "alarmin" or danger signal. Its release is tightly controlled and differs significantly between apoptotic and necrotic cell death pathways. nih.govnih.gov

During apoptosis , a non-inflammatory form of programmed cell death, IL-1α is actively retained within the nucleus. frontiersin.orgnih.gov It becomes concentrated in dense nuclear foci, associating with chromatin, which prevents its release into the extracellular space even when the cell membrane breaks down. nih.gov This retention ensures that apoptosis does not trigger an inflammatory response mediated by IL-1α. nih.gov

In stark contrast, necrosis and necroptosis , which are forms of lytic, pro-inflammatory cell death, lead to the passive release of the biologically active IL-1α precursor. researchgate.netnih.govnih.gov Once in the extracellular environment, this released IL-1α acts as a powerful danger signal, initiating a sterile inflammatory cascade by recruiting immune cells. frontiersin.orgnih.gov The cleavage of the IL-1α precursor by calcium-dependent calpain proteases, which can occur during necrosis, significantly enhances its pro-inflammatory activity. researchgate.netnih.govfrontiersin.org

Pyroptosis is another inflammatory form of programmed cell death, typically triggered by inflammasomes and executed by Gasdermin D (GSDMD). nih.gov While pyroptosis is the primary release mechanism for mature IL-1β, it also facilitates the secretion of IL-1α. frontiersin.orgnih.gov The pores formed by GSDMD in the cell membrane allow for the exit of cytosolic contents, including IL-1α. ahajournals.orgnih.gov

Table 3: Role of IL-1α in Different Cell Death Pathways

| Cell Death Pathway | Fate of IL-1α | Consequence | Key Mediators | Reference(s) |

|---|---|---|---|---|

| Apoptosis | Retained within the nucleus, bound to chromatin | Non-inflammatory; IL-1α is not released | Caspases | frontiersin.orgnih.govnih.gov |

| Necrosis/Necroptosis | Passively released from the cell | Pro-inflammatory; acts as an alarmin to trigger sterile inflammation | Calpains (for processing) | researchgate.netnih.govnih.govnih.govfrontiersin.org |

| Pyroptosis | Released through membrane pores | Pro-inflammatory; released alongside IL-1β to amplify inflammation | Inflammasomes, Caspase-1, Gasdermin D (GSDMD) | ahajournals.orgfrontiersin.orgnih.govfrontiersin.org |

Phenotypic Screening of IL-1α Activity in Defined Cellular Contexts

Use of Reporter Gene Assays for Pathway Activity

Reporter gene assays are a cornerstone for dissecting the signaling pathways regulated by IL-1α. These assays typically involve linking a specific DNA response element, which is recognized by a transcription factor of interest, to a reporter gene (e.g., luciferase or β-galactosidase). The activity of the reporter gene then serves as a proxy for the activation of the signaling pathway.

Luciferase reporter assays have been widely used to study the transcriptional regulation of the IL1A gene itself and to measure the activity of pathways it stimulates. nih.govnih.gov For example, researchers have used luciferase constructs containing fragments of the IL1A gene promoter to identify critical regulatory sequences and the transcription factors that bind to them. nih.govnih.govaai.org

Furthermore, these assays are instrumental in measuring the downstream effects of IL-1α signaling. A common application is the use of an NF-κB-responsive reporter plasmid (e.g., pNF-κB-Luc). researchgate.net Since IL-1α is a potent activator of the NF-κB pathway, stimulating cells transfected with this reporter construct and measuring luciferase activity provides a quantitative readout of IL-1R-mediated signaling. researchgate.netpnas.org This approach has been used to confirm the activity of IL-1α on its receptor and to distinguish its effects from other IL-1 family members. researchgate.net Another innovative use is the IL-1β-Gaussia luciferase (iGLuc) fusion assay, which can be adapted to assess the proteolytic processing of IL-1α under various conditions. royalsocietypublishing.org

Table 4: Applications of Reporter Gene Assays in IL-1α Research

| Assay Type | Purpose | Cellular Context | Findings | Reference(s) |

|---|---|---|---|---|

| Luciferase Assay (IL1A Promoter) | To identify regulatory elements in the IL1A gene promoter. | Fibroblasts, Pre-adipocyte 3T3-L1 cells | Identified key sequences (e.g., Ets binding sites) for constitutive IL1A transcription. | nih.govnih.gov |

| Luciferase Assay (NF-κB Reporter) | To measure IL-1α-induced NF-κB signaling activity. | Jurkat cells, Fibroblasts | Confirmed IL-1α activates NF-κB through the IL-1 receptor; used to screen receptor specificity. | researchgate.netpnas.org |

| IL-1-Gaussia Luciferase (iGLuc) Fusion Assay | To assess the proteolytic processing of the IL-1α protein. | Mouse J774 macrophages | Allows for measurement of cytokine cleavage by monitoring the recovery of luciferase activity. | royalsocietypublishing.org |

Preclinical Investigational Models for Il 1|a in 1 Mechanistic Studies Excluding Human Clinical Data

In Vitro Cellular Models for Mechanistic Elucidation of IL-1α

In vitro models are fundamental for controlled investigations into the cellular and molecular pathways influenced by IL-1α. These systems allow for detailed analysis of its function as a signaling molecule.

Primary Cell Cultures

Primary cells, isolated directly from tissues, provide a physiologically relevant context for studying IL-1α.

Macrophages : These immune cells are major producers of IL-1α. wikipedia.org Studies using primary macrophage cultures have been instrumental in understanding the release mechanisms of IL-1α. For instance, upon stimulation with lipopolysaccharide (LPS), pro-IL-1α can be localized to the nucleus. nih.gov It has been shown that membrane-bound IL-1α on macrophages is biologically active. nih.gov In mouse macrophage cell lines, inhibitors of calpain, a calcium-dependent protease, have been shown to prevent the processing of the IL-1α precursor. nih.gov

Fibroblasts : Dermal fibroblasts are key responders to IL-1α. frontiersin.org In vitro studies have demonstrated that fibroblasts, when stimulated by IL-1α and IL-1β, are potent producers of IL-8. frontiersin.org This response is observed at very low concentrations of IL-1α. frontiersin.org In fibroblasts from systemic sclerosis patients, pro-IL-1α shows nuclear localization, a process regulated by the HAX1 protein. nih.gov Furthermore, co-culturing keratinocytes with fibroblasts can stimulate the expression of Pleiotrophin (PTN) in fibroblasts, highlighting a complex intercellular signaling network. biologists.com

Keratinocytes : These epidermal cells are a primary source of IL-1α in the skin. frontiersin.orgfrontiersin.org Keratinocytes constitutively express IL-1α, which is stored intracellularly. frontiersin.org Upon injury or stress, such as exposure to ultraviolet (UV) B radiation, keratinocytes can release IL-1α, initiating an inflammatory cascade. frontiersin.orgresearchgate.net The HaCaT keratinocyte cell line is a common in vitro model for studying the modulation of IL-1α production. researchgate.net Studies have shown that IL-1 produced by keratinocytes can stimulate the production of transforming growth factor alpha (TGF-α) in an autocrine manner, which in turn promotes keratinocyte proliferation. frontiersin.org

Established Cell Lines and Genetically Modified Cell Systems

Established cell lines and genetically engineered variants are powerful tools for dissecting specific aspects of IL-1α signaling.

Established Cell Lines : Various cell lines are utilized to investigate IL-1α's effects. For example, the human A549 epithelial cell line has been used to show that both pro- and cleaved forms of IL-1α can induce the production of TNFα and IL-6. frontiersin.org In human osteosarcoma cell lines, IL-1α has been identified in the supernatant, suggesting its role in the tumor microenvironment. mcijournal.com The Chinese Hamster Ovary (CHO) cell line has been a workhorse in biopharmaceutical production and has been genetically modified for various research purposes. researchgate.net

Genetically Modified Cell Systems : The use of genetically modified cells, such as those with gene knockouts or transfections, has been crucial. For instance, studies using fibrosarcoma cells genetically modified to express mature IL-1β have helped to delineate the distinct roles of IL-1α and IL-1β in tumor growth. nih.gov Overexpression of the precursor form of IL-1α in various cells has revealed its ability to translocate to the nucleus and activate transcription, independent of its cell surface receptor. pnas.org Furthermore, genetically modified T cells expressing a chimeric antigen receptor (CAR) targeting the IL-11Rα chain have shown efficacy in killing human osteosarcoma cells, a cancer where IL-1α can be present. aacrjournals.org The NK101 cell line, an NK cell line, has been genetically modified to enhance its antitumor activities, which can be relevant in the context of IL-1-mediated tumor microenvironments. tandfonline.com

3D Cell Culture and Organoid Models for Complex Interactions

Three-dimensional (3D) cell culture and organoid models are emerging as more physiologically representative systems for studying IL-1α.

3D Cell Culture Models : These models better mimic the in vivo environment by allowing for complex cell-cell and cell-matrix interactions. sigmaaldrich.com They are considered more accurate representations of the natural environment experienced by cells compared to traditional 2D flat surfaces. sigmaaldrich.com

Organoid Models : Organoids are self-organizing 3D structures derived from stem cells that can recapitulate aspects of organ structure and function. sigmaaldrich.com Alveolar organoids have been used to screen for cytokines that promote the proliferation of type 2 alveolar epithelial cells (AEC2s), identifying IL-1 and TNFα as potent inducers. nih.gov In these models, deleting the IL-1 receptor from AEC2s significantly reduces organoid size. nih.gov Human organoid models of alveolar regeneration are being developed to study epithelial responses to inflammatory cytokines like IFN-γ, TNF-α, IL-6, IL-1α, and IL-1β. biorxiv.org Macrophage-augmented organoids are also being explored to model the complex pathophysiology of viral diseases, where IL-1 signaling is often a key component. medrxiv.org These advanced models provide valuable platforms for investigating the role of IL-1α in tissue regeneration and disease. chu-montpellier.fr

In Vivo Animal Models for Mechanistic Validation of IL-1α Action

Animal models are indispensable for validating the in vitro findings and understanding the systemic effects of IL-1α in a living organism.

Rodent Models of IL-1-Driven Biological Processes

Rodent models are widely used to study IL-1α's role in various physiological and pathological processes.

Inflammatory Models : Mice deficient in IL-1α (Il1a-/-) and IL-1β (Il1b-/-) have been crucial in demonstrating the non-redundant roles of these cytokines in host defense against infections like Group A Streptococcus (GAS). nih.gov In models of sterile inflammation, such as turpentine-induced local inflammation, IL-1β-deficient mice, but not IL-1α-deficient mice, show a lack of fever and acute phase protein response. nih.gov This highlights the distinct contributions of each cytokine to the inflammatory response.

Sterile Injury Models : In models of sterile injury, IL-1α acts as a critical "alarmin" or danger-associated molecular pattern (DAMP). nih.gov For example, in a mouse model of myocardial infarction, IL-1α released from damaged cells is a crucial early danger signal that triggers post-injury inflammation. nih.gov Similarly, in models of skin injury, IL-1α released from necrotic keratinocytes initiates a sterile inflammatory cascade that contributes to tissue repair. frontiersin.org

Application in Disease-Relevant Preclinical Models

Cancer Models : The role of IL-1α in cancer is complex and can be context-dependent. In a mouse model of liver injury-induced hepatocellular carcinoma (HCC), IL-1α was identified as a key driver of HCC development. mdpi.com Conversely, studies in murine HCC models have also shown that membrane-bound IL-1α can have an inhibitory function on tumor development by activating anti-tumor immunity through CD8+ T- and NK-cells. mdpi.com In a breast cancer mouse model, IL-1 signaling was shown to be responsible for tumor progression and metastasis. mdpi.com Furthermore, in murine models of microsatellite stable colorectal cancer, blocking IL-17A, a cytokine that can be influenced by IL-1 signaling, enhanced the tumor response to anti-PD-1 immunotherapy. bmj.com

Neurological Models : In preclinical models of stroke, blocking IL-1 signaling has been shown to be beneficial. nih.govbiorxiv.org Studies using mouse models of experimental stroke have revealed different expression profiles for IL-1α and IL-1β, with an early microglial expression of IL-1α. biorxiv.org Selective deletion of IL-1α in microglia led to reduced peri-infarct vessel density and reactive astrogliosis, along with worse functional recovery, suggesting a critical role for microglial IL-1α in neurorepair processes. biorxiv.org In a temporary middle cerebral artery occlusion (tMCAO) model in rats, administration of an IL-1 receptor antagonist was shown to reduce infarct volume. ahajournals.org

Based on a comprehensive search of publicly available scientific literature, there is no specific information available for a chemical compound designated "IL-1A-IN-1." The search results consistently pertain to the broader subject of Interleukin-1 alpha (IL-1α) itself—the cytokine protein—and various strategies for inhibiting its signaling pathway, rather than a specific small molecule inhibitor with this name.

The existing research focuses on:

The biological functions of the IL-1α protein in inflammation and disease. nih.govnih.govwikipedia.org

Preclinical and clinical studies of general IL-1 pathway inhibitors, such as Anakinra (an IL-1 receptor antagonist), and monoclonal antibodies. ahajournals.orgashpublications.orgnih.gov

Investigations into the roles of IL-1α and its receptor (IL-1R1) using genetically modified animal models, like knockout mice, to understand pathway-specific effects. ersnet.orgfrontiersin.orgaai.org

The identification of potential pharmacodynamic biomarkers (e.g., C-reactive protein, IL-6) to measure the effects of IL-1 pathway inhibition. ahajournals.orgneurology.orgnih.gov

Without any specific data on "IL-1A-IN-1," it is not possible to generate an article detailing its preclinical investigational models, including analyses of immune cell infiltration, tissue pathologies, use in genetically modified animal models, or related pharmacodynamic biomarkers. The requested compound may be an internal research code not yet disclosed in published literature or a designation that does not correspond to a publicly documented investigational drug. Therefore, the specific content required to fulfill the request as outlined is not available in the public domain.

Advanced Methodologies and Technologies for Investigating Il 1|a in 1 Function

Biophysical Characterization of Molecular Interactions

Understanding how IL-1A-IN-1 functions requires a quantitative analysis of its binding characteristics to its target, IL-1α, and its subsequent impact on the interaction between IL-1α and its binding partners, such as the Interleukin-1 Receptor Type 1 (IL-1R1). Biophysical techniques provide the necessary tools to measure the thermodynamics and kinetics of these molecular events.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are indispensable label-free, real-time optical techniques for characterizing biomolecular interactions. medigraphic.comparalab-bio.es In a typical assay to investigate IL-1A-IN-1, one molecule (the ligand, e.g., IL-1α or its receptor) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., the binding partner or the inhibitor) is flowed over the surface. medigraphic.com The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram, providing data on association (k_on) and dissociation (k_off) rates. paralab-bio.esbiorxiv.org From these rates, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. biorxiv.orgnih.gov

These methods can be applied to:

Direct Binding Analysis: Quantify the affinity and kinetics of IL-1A-IN-1 binding directly to IL-1α.

Competition Assays: Assess the ability of IL-1A-IN-1 to disrupt the binding of IL-1α to its receptor, IL-1R1. In this format, the IL-1α/IL-1R1 interaction is measured in the presence of varying concentrations of the inhibitor to determine its inhibitory potency. Studies on the IL-1 system have successfully used SPR to demonstrate that the binding of IL-1β to IL-1R1 creates a composite surface necessary for the recruitment of the co-receptor IL-1RAcP, a critical step in signal transduction that an inhibitor could block. frontiersin.org

BLI offers a higher-throughput alternative to SPR, suitable for screening compound libraries, and operates on a similar principle of detecting changes on a biosensor tip. paralab-bio.esbiorxiv.org It has been effectively used to determine the affinity constants for various protein-protein and protein-small molecule interactions. biorxiv.orgptglab.com

Table 1: Representative Kinetic and Affinity Data from SPR/BLI Analysis

| Interacting Molecules | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Affinity (K_D) | Technique | Reference |

|---|---|---|---|---|---|

| Antibody CAN03 / IL-1RAcP | 5.6 x 10⁵ | 5.0 x 10⁻⁴ | 900 pM | SPR | biorxiv.org |

| Antibody CAN04 / IL-1RAcP | 6.5 x 10⁵ | 5.1 x 10⁻⁴ | 780 pM | SPR | biorxiv.org |

| Antibody 84136-4-PBS / Mouse IL-1β | Not Reported | Not Reported | 45.3 nM | BLI | ptglab.com |

This table illustrates the types of quantitative data obtained from SPR and BLI experiments for molecules related to the IL-1 signaling pathway. A similar approach would be used to characterize IL-1A-IN-1.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. univr.it It is the only technique that directly measures the heat released or absorbed during a binding event in a single experiment. univr.itnih.gov In an ITC experiment, a solution of the inhibitor (e.g., IL-1A-IN-1) is titrated into a sample cell containing the target protein (IL-1α). cureffi.org The resulting heat change is measured, allowing for the determination of the binding affinity (K_D), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. univr.itresearchgate.net

This comprehensive thermodynamic profile is crucial for:

Mechanism of Action Studies: Understanding the driving forces behind the binding of IL-1A-IN-1 to IL-1α (i.e., whether the interaction is enthalpy-driven or entropy-driven).

Lead Optimization: Guiding the chemical modification of the inhibitor to improve its binding affinity and specificity.

ITC can measure affinities ranging from millimolar to nanomolar and is performed with label-free molecules in solution, avoiding potential artifacts from surface immobilization. nih.gov

Table 2: Thermodynamic Parameters Determined by ITC

| Parameter | Description | Typical Units |

|---|---|---|

| Binding Affinity (K_D) | Concentration of ligand at which half the binding sites of the macromolecule are occupied at equilibrium. | M (e.g., nM, µM) |

| Stoichiometry (n) | The molar ratio of the interacting molecules in the formed complex. | Dimensionless |

| Enthalpy (ΔH) | The heat change upon binding, reflecting changes in hydrogen bonds and van der Waals interactions. | kcal/mol or kJ/mol |

| Entropy (ΔS) | The change in the randomness of the system upon binding, often related to hydrophobic interactions and conformational changes. | cal/mol/K or J/mol/K |

This table outlines the key thermodynamic parameters that would be obtained from an ITC analysis of the IL-1A-IN-1 and IL-1α interaction.

MicroScale Thermophoresis (MST) is a powerful and rapid biophysical method for quantifying molecular interactions in solution. biorxiv.orgbiorxiv.org The technique measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. biorxiv.orgaai.org This movement is sensitive to changes in the molecule's size, charge, and solvation shell. biorxiv.org When a fluorescently labeled molecule (e.g., IL-1α) binds to a non-labeled partner (e.g., IL-1A-IN-1), the resulting complex exhibits different thermophoretic movement compared to the unbound labeled molecule. aai.org By measuring this change across a titration series, a binding curve is generated from which the K_D can be determined with high precision. mdpi.com

Advantages of MST for studying IL-1A-IN-1 include:

Low Sample Consumption: Requires only small amounts of material. biorxiv.org

Speed: Measurements are fast, enabling higher throughput than techniques like ITC.

Broad Applicability: Can be performed in complex solutions, such as cell lysates, closely mimicking physiological conditions.

MST has been successfully used to demonstrate the high-affinity binding between the bacterial protein IsdB and Toll-like receptor 4 (TLR4), highlighting its utility in studying protein interactions. asm.org

Table 3: Example Dissociation Constants from MST Analysis

| Interacting Molecules | Dissociation Constant (K_d) | Reference |

|---|---|---|

| Ecamsule / Oncostatin M | 11.36 ± 2.83 µM | mdpi.com |

| AAT / Glucocorticoid Receptor | Binding Confirmed | biorxiv.orgaai.org |

This table provides examples of binding affinities measured using MST. This technique would be applied to quantify the interaction between IL-1A-IN-1 and IL-1α.

Advanced Microscopy and Imaging Techniques

While biophysical methods detail molecular interactions, advanced microscopy techniques are essential for visualizing the effects of IL-1A-IN-1 on the subcellular localization and real-time dynamics of IL-1α within its native cellular environment.

Confocal microscopy allows for the acquisition of high-resolution, optically sectioned images from within a thick specimen, effectively removing out-of-focus light. This technique has been instrumental in studying IL-1α, which, unlike many other cytokines, has a dual function, acting both as a secreted cytokine and as an intracellular nuclear protein. nih.govtandfonline.com Studies using confocal microscopy have shown that the precursor form of IL-1α (pro-IL-1α) can translocate to the nucleus. nih.govresearchgate.netresearchgate.net To investigate the function of IL-1A-IN-1, researchers would use immunofluorescence to label IL-1α in cells and visualize its location with and without the inhibitor. This could reveal if IL-1A-IN-1 prevents the nuclear translocation of IL-1α or alters its distribution between the cytosol and nucleus. nih.gov

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and SMLM (Single-Molecule Localization Microscopy), bypass the diffraction limit of light, enabling visualization at the nanoscale (~20-50 nm). nih.govacs.orgteledynevisionsolutions.com This allows for the study of the nanoscale organization of proteins into functional clusters or domains. frontiersin.orgplos.org For IL-1α, super-resolution imaging could be used to investigate whether it forms specific nanoclusters within the nucleus or at the plasma membrane and how the formation or dispersal of these clusters is affected by IL-1A-IN-1.

Live-cell imaging enables the observation of cellular processes in real time, providing critical temporal information that is lost in fixed-cell preparations. biorxiv.org By fusing IL-1α to a fluorescent protein like GFP (Green Fluorescent Protein), its dynamic behavior can be tracked within living cells. nih.govresearchgate.netresearchgate.net

Applications for investigating IL-1A-IN-1 include:

Nuclear Translocation Dynamics: Tracking the rate and extent of IL-1α-GFP movement into the nucleus following a specific stimulus (e.g., inflammatory challenge) and determining if IL-1A-IN-1 can inhibit or slow this process. nih.govresearchgate.net

Protein Mobility: Using techniques like FRAP (Fluorescence Recovery After Photobleaching), the mobility of IL-1α-GFP within a cellular compartment (e.g., the nucleus) can be measured. researchgate.net This could reveal if IL-1A-IN-1 binding alters the interaction of IL-1α with less mobile nuclear components like chromatin.

Secretion Events: Visualizing the secretion of IL-1α from cells, a process that can involve microvesicle shedding, and assessing the inhibitory effect of IL-1A-IN-1 on this release. nih.gov

Live-cell imaging studies have been used to capture the nuclear/cytoplasmic re-localization of IL-1α after DNA damage and to monitor its recruitment kinetics to specific sites. researchgate.net These dynamic approaches are essential for fully understanding how an inhibitor like IL-1A-IN-1 alters the function of its target in a living system.

Electron Microscopy for Ultrastructural Analysis

Electron microscopy provides high-resolution imaging essential for examining the subcellular consequences of IL-1α activity and the effects of inhibitors like IL-1A-IN-1. Studies have utilized this technology to observe ultrastructural changes in cells and tissues in response to IL-1α. For instance, in human thyrocytes, exposure to IL-1α resulted in distorted and twisted adherens junctions (AJ), while tight junctions (TJ) appeared partly broken at high concentrations. oup.com Similarly, in brain endothelial cells, IL-1β, a related cytokine, caused disorganization of cell-cell adhesions, a phenomenon that could be investigated in the context of IL-1A-IN-1's inhibitory action. frontiersin.org Scanning electron microscopy has also been employed to assess the morphology of macrophage activation on various biomedical polymer surfaces, linking the density of activated cells to the levels of Interleukin-1 (IL-1) produced. nih.gov These approaches could be adapted to visualize how IL-1A-IN-1 might prevent or reverse such IL-1α-induced morphological changes at the subcellular level, providing direct visual evidence of its mechanism of action.

Omics Technologies for Comprehensive Biological Profiling

RNA Sequencing (Bulk and Single-Cell) for Transcriptomic Changes

RNA sequencing (RNA-seq) is a powerful tool for understanding the global transcriptomic changes induced by IL-1α and how these are modulated by IL-1A-IN-1. Studies have shown that pro-inflammatory cytokines, including IL-1α, rapidly induce the expression of a common set of transcripts for other cytokines, chemokines, and cell surface receptors in neutrophils. nih.gov In-depth transcriptomic analyses in mouse models of Streptococcus pyogenes infection revealed that IL-1α is a key driver of infection-induced transcriptional reprogramming of multiple metabolic pathways in the liver. nih.gov

Single-cell RNA sequencing (scRNA-seq) offers even greater resolution, allowing for the dissection of cellular heterogeneity in response to IL-1 signaling. For example, in the context of herpes simplex virus 1 (HSV-1) infection in the central nervous system, scRNA-seq identified myeloid cells as the main source of Il1rn, the gene encoding the IL-1 receptor antagonist, and revealed dynamic changes in the microglial transcriptome over the course of the infection. biorxiv.org This technology could be instrumental in identifying specific cell populations that are most responsive to IL-1A-IN-1 and in understanding the cell-type-specific transcriptomic signatures associated with its therapeutic effects.

| Technology | Key Findings Related to IL-1 Signaling | Potential Application for IL-1A-IN-1 Research |

|---|---|---|

| Bulk RNA-Seq | Identified common sets of transcripts (e.g., CXCL1, CXCL2, IL1B) induced by pro-inflammatory cytokines in neutrophils. nih.gov | To determine the global impact of IL-1A-IN-1 on gene expression profiles in response to IL-1α stimulation. |

| Bulk RNA-Seq | Showed IL-1α drives transcriptional reprogramming of metabolic pathways in the liver during infection. nih.gov | To investigate if IL-1A-IN-1 can reverse or prevent the metabolic gene expression changes induced by IL-1α. |

| Single-Cell RNA-Seq | Revealed myeloid cells as the primary source of Il1rn during CNS viral infection. biorxiv.org | To identify specific cell types targeted by IL-1A-IN-1 and understand its cell-specific mechanism of action. |

| Single-Cell RNA-Seq | Characterized dynamic transcriptomic changes in microglia during infection, with early upregulation of cytokine-related genes. biorxiv.org | To map the temporal effects of IL-1A-IN-1 on the transcriptomes of different immune and stromal cell populations. |

Proteomics and Phosphoproteomics for Protein Expression and Post-Translational Modifications

Proteomics and phosphoproteomics provide critical insights into the signaling cascades and protein-level changes downstream of IL-1 receptor activation. Quantitative proteomics can identify and quantify thousands of proteins, revealing global shifts in protein abundance in response to stimuli like IL-1. acs.org For example, studies have used proteomics to show that IL-1β can induce synoviocytes to secrete proteins associated with TNF-α signaling pathways, even in the absence of TNF-α itself. aai.org

Phosphoproteomics, which focuses on protein phosphorylation, is particularly valuable for dissecting signaling pathways. Upon IL-1 receptor engagement, a cascade of phosphorylation events activates downstream kinases and transcription factors. nih.gov Temporal phosphoproteomic analysis of IL-33 (another IL-1 family member) signaling in monocytes identified hundreds of regulated phosphosites on kinases, phosphatases, and transcription factors, revealing the dynamics of the signaling network. nih.gov Such techniques could be applied to map the specific signaling nodes, such as MAPK and NF-κB pathways, that are modulated by IL-1A-IN-1, providing a detailed molecular picture of its inhibitory effects.

| Methodology | Key Findings in IL-1 Family Signaling | Relevance for IL-1A-IN-1 Investigation |

|---|---|---|

| Quantitative Proteomics | Identified that IL-1β stimulation of synoviocytes leads to the secretion of TNF-associated proteins. aai.org | To identify the full spectrum of proteins whose expression or secretion is altered by IL-1A-IN-1 in the presence of IL-1α. |

| Phosphoproteomics | Mapped temporal phosphorylation changes in monocytes upon IL-33 stimulation, identifying key activated kinases like MAPKs. nih.gov | To pinpoint the specific signaling kinases and pathways downstream of the IL-1 receptor that are inhibited by IL-1A-IN-1. |

| Phosphoproteomics | Revealed significant alterations in the phosphorylation of ZO-1 and IL-1RAP in a mouse model of stress, correlating with increased intestinal permeability. nih.gov | To determine if IL-1A-IN-1 can prevent IL-1α-induced phosphorylation of key structural and signaling proteins. |

| (Phospho)proteomics | In pancreatic beta-cells, identified apoptotic and anti-apoptotic pathways regulated by IL-1β signaling. mdpi.com | To elucidate how IL-1A-IN-1 modulates cell survival and inflammatory signaling pathways at the protein and phosphoprotein level. |

Metabolomics for Metabolic Pathway Perturbations

Metabolomics, the large-scale study of small molecules or metabolites, can uncover the metabolic reprogramming that occurs during inflammation driven by cytokines like IL-1. Inflammatory conditions are often associated with a shift towards anaerobic metabolism, characterized by increased lactate (B86563) and reduced glucose. nih.gov Studies have shown that IL-1, along with TNF-α, can induce profound metabolic changes, including ATP depletion in the lungs. nih.gov

By analyzing the metabolic profiles of cells or tissues treated with IL-1α in the presence or absence of IL-1A-IN-1, researchers can identify perturbed metabolic pathways. This could include alterations in glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. springermedizin.depnas.org Integrating metabolomics with other omics data, such as transcriptomics, can provide a comprehensive systems-level view of how IL-1A-IN-1 restores metabolic homeostasis. For instance, a study on tuberculosis revealed an association between pregnane (B1235032) steroids, the PPARγ pathway, and elevated plasma IL-1ra, highlighting the link between metabolism and IL-1 pathway regulation. frontiersin.org

Gene Editing and Gene Silencing Approaches for Target Validation

CRISPR/Cas9-Mediated Gene Knockout/Knock-in

The CRISPR/Cas9 system offers a precise and efficient way to validate the molecular targets of compounds like IL-1A-IN-1. biocompare.com By knocking out or modifying genes involved in the IL-1 signaling pathway, researchers can confirm their roles and mimic or block the effects of a pharmacological inhibitor.

For example, CRISPR/Cas9 has been used to create inactivating mutations in the nuclear localization sequence (NLS) of the murine Il1a gene. nih.gov This study, while unexpectedly revealing a role for a long non-coding RNA in regulating Il1a expression, demonstrates the power of precise gene editing to dissect IL-1α biology. nih.gov In another application, CRISPR/Cas9 was used to delete the Interleukin-1 receptor 1 (Il1r1) gene in induced pluripotent stem cells (iPSCs). nih.gov Cartilage engineered from these edited iPSCs was resistant to IL-1α-mediated degradation, validating IL-1R1 as the critical target for blocking IL-1's catabolic effects in this context. nih.gov This approach could be used to definitively confirm that the effects of IL-1A-IN-1 are mediated through the IL-1 receptor and to explore the consequences of inhibiting this pathway in specific cell types or engineered tissues. biorxiv.org

RNA Interference (siRNA/shRNA) for Target Downregulation

RNA interference (RNAi) is a powerful and widely adopted methodology for investigating gene function through the sequence-specific downregulation of gene expression. This technique, utilizing small interfering RNA (siRNA) or short hairpin RNA (shRNA), has been instrumental in elucidating the complex roles of Interleukin-1 alpha (IL-1α), the target of IL-1|A-IN-1, in various biological processes. By selectively silencing the expression of IL-1α and its associated signaling components, researchers can dissect its contribution to cellular pathways and disease pathogenesis.

The specificity of RNAi allows for the targeted knockdown of a gene of interest, offering a more direct approach to understanding its function compared to pharmacological inhibitors which may have off-target effects. In the context of IL-1α, RNAi has been employed to validate its role in inflammation, cell proliferation, senescence, and invasion. These studies often involve the transfection of cells with siRNA or transduction with viral vectors expressing shRNA, followed by analysis of the downstream molecular and cellular consequences.

Research Findings from RNAi Studies

Research utilizing RNAi has provided significant insights into the functional aspects of IL-1α. For instance, studies in human fibroblasts have demonstrated that the depletion of IL-1α using RNAi markedly reduces the secretion of senescence-associated cytokines IL-6 and IL-8. nih.gov This implicates cell surface-bound IL-1α as a critical upstream regulator of the pro-inflammatory secretome in senescent cells. nih.gov The mechanism involves the IL-1 receptor (IL1R) signaling pathway, as depletion of the key signaling component IRAK1 also suppressed this secretion. nih.gov

In the context of cancer biology, shRNA-mediated silencing of IL-1α in bladder cancer cell lines was shown to inhibit cell proliferation and invasion. archivesofmedicalscience.comarchivesofmedicalscience.com This was accompanied by a downregulation of matrix metalloproteinases (MMP)-2 and MMP-9, proteins crucial for extracellular matrix remodeling during cancer cell invasion. archivesofmedicalscience.comarchivesofmedicalscience.com Similarly, in a model of lamellar ichthyosis, siRNA knockdown of transglutaminase-1 led to an upregulation of IL-1α, and subsequent treatment with an IL-1 receptor antagonist prevented the characteristic hyperkeratosis. oup.com

Furthermore, RNAi has been crucial in dissecting the interplay between IL-1α and other inflammatory mediators. In rheumatoid arthritis synovial fibroblasts (RASFs), siRNA-mediated knockdown of IL-1α not only reduced its own expression but also inhibited IL-1β-induced production of pro-inflammatory cytokines like IL-6. researchgate.netnih.gov This suggests that IL-1α plays a significant role in mediating the inflammatory effects of IL-1β. nih.gov

The table below summarizes key findings from studies that have used RNAi to investigate the function of IL-1α and related proteins.

| Cell Type | RNAi Target | Key Findings | Reference |

| Human Fibroblasts | IL-1α | Depletion of IL-1α reduced senescence-associated secretion of IL-6 and IL-8. | nih.gov |

| Human Fibroblasts | IRAK1 | Depletion suppressed IL-6/IL-8 secretion, confirming the involvement of the IL-1R signaling pathway. | nih.gov |

| Bladder Cancer Cells (T24, 5637) | IL-1α | Knockdown inhibited cell proliferation, migration, and invasion; decreased MMP-2 and MMP-9 levels. | archivesofmedicalscience.comarchivesofmedicalscience.com |

| HeLa Cells | IL-1α | shRNA-mediated reduction of intracellular IL-1α led to decreased secretion of IL-8. | researchgate.net |

| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1α | Knockdown decreased IL-1β-induced production of IL-6 and IL-1β itself. | researchgate.netnih.gov |

| Systemic Sclerosis (SSc) Fibroblasts | IL-1RII, HAX-1 | Depletion of these IL-1α-binding proteins was used to investigate their role in pre-IL-1α signal transduction. | pnas.org |

These studies collectively underscore the utility of RNAi as a precise tool for target downregulation in the investigation of IL-1α function. By selectively silencing specific genes, researchers can uncover nuanced aspects of IL-1α signaling and its pathological roles, thereby identifying and validating potential therapeutic targets.

Computational and Theoretical Approaches in Il 1|a in 1 Research

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to visualize and understand the interactions between a ligand, such as an inhibitor, and its protein target at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of IL-1α-IN-1, docking studies would be employed to predict how this inhibitor binds to the IL-1α protein. The three-dimensional structure of IL-1α, which contains an open-ended barrel composed of beta-pleated strands, has been determined and is available in protein data banks. wikipedia.org This structural information is the starting point for docking simulations.

The primary goal of docking IL-1α-IN-1 into the IL-1α structure would be to identify the most likely binding site and the specific amino acid residues involved in the interaction. IL-1α is known to have specific sites that are critical for its interaction with its receptor, IL-1R1. wikipedia.org Docking simulations would help to determine if IL-1α-IN-1 binds to these critical sites, potentially acting as a competitive inhibitor. The results of docking studies are typically ranked based on a scoring function that estimates the binding affinity. A lower binding energy score generally indicates a more stable and favorable interaction. dovepress.com

While specific docking studies for IL-1α-IN-1 are not available, numerous studies have successfully used this approach to investigate the binding of various ligands to IL-1β, a closely related cytokine, providing a framework for how such studies on IL-1α would be conducted. researchgate.netoamjms.eu

Following docking studies, molecular dynamics (MD) simulations are often performed to provide a more detailed and dynamic understanding of the ligand-target interaction. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and any conformational changes that may occur in the protein or the ligand upon binding. nih.govmdpi.com

For the IL-1α-IN-1 complex, an MD simulation would be initiated with the best-docked pose. The simulation would track the trajectories of all atoms in the system, which is typically solvated in a water box with ions to mimic physiological conditions. mdpi.com Analysis of the simulation can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the complex. A stable complex will show minimal deviation from its initial docked conformation.

Key Interactions: The simulation allows for the analysis of persistent interactions, such as hydrogen bonds and hydrophobic contacts, between IL-1α-IN-1 and IL-1α. This helps to identify the key residues responsible for anchoring the inhibitor in the binding pocket.

While specific MD simulation data for IL-1α-IN-1 is not published, studies on the interaction of IL-1α and IL-1β with their receptor have utilized this technique to understand the dynamics of these interactions. nih.gov

Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic view of a drug's effect on the complex network of biological pathways and cellular processes. These approaches are particularly valuable for understanding the broader impact of an inhibitor like IL-1α-IN-1 beyond its immediate target.

Pathway analysis is a key component of systems biology that aims to identify the biological pathways that are significantly impacted by a particular molecule. plos.orgqiagen.com Since IL-1α is a central mediator of inflammation, inhibiting its activity with IL-1α-IN-1 is expected to have widespread effects on various signaling pathways. frontiersin.orgnih.gov

The IL-1 signaling pathway is well-characterized and involves the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and the subsequent expression of numerous pro-inflammatory genes. qiagen.comresearchgate.net A pathway analysis for IL-1α-IN-1 would involve:

Identifying Downstream Targets: Experimental data, such as gene expression profiles from cells treated with IL-1α-IN-1, would be used to identify genes that are significantly up- or down-regulated.

Mapping to Pathways: These differentially expressed genes would then be mapped to known biological pathways using databases like KEGG and Gene Ontology.

Identifying Key Affected Pathways: Statistical analysis would be performed to identify pathways that are enriched with the target genes of IL-1α-IN-1. It is anticipated that pathways related to inflammation, immune response, and cytokine signaling would be prominently affected.

Network pharmacology builds on this by constructing interaction networks of drug targets, proteins, and diseases to understand the drug's mechanism of action from a network perspective. biorxiv.orgnih.gov

Predictive modeling of cellular responses aims to use computational models to forecast how cells will behave when treated with a compound like IL-1α-IN-1. These models can integrate various types of data, including genomic, proteomic, and metabolomic data, to create a comprehensive picture of the cellular state.